molecular formula C12H14N2OS B2962864 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole CAS No. 2176201-38-8

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole

Cat. No.: B2962864
CAS No.: 2176201-38-8
M. Wt: 234.32
InChI Key: WYKNLHFULLOUOT-UHFFFAOYSA-N
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Description

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with thiolan-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted benzodiazoles with different functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(thiolan-3-yloxy)pyridine
  • 2-Methyl-3-(thiolan-3-yloxy)pyrazine
  • Thiolan-3-yl 1-methyl-2-oxo-3H-benzimidazole-5-carboxylate

Uniqueness

1-methyl-2-(thiolan-3-yloxy)-1H-1,3-benzodiazole stands out due to its unique combination of the benzodiazole core and the thiolan-3-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-2-(thiolan-3-yloxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-14-11-5-3-2-4-10(11)13-12(14)15-9-6-7-16-8-9/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNLHFULLOUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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